calcium;3-hydroxy-3-methylbutanoate

Bioavailability Pharmacokinetics HMB salt comparison

For formulators seeking a stable, crystalline HMB source with the strongest clinical trial support, Ca-HMB (Calcium 3-hydroxy-3-methylbutanoate Monohydrate) is the definitive choice. Unlike the hygroscopic free acid (HMB-FA), our Ca-HMB powder offers superior relative bioavailability (104.8% vs. 61.5%) and proven dual-action (MPS +57%, MPB -32%). It is GRAS-affirmed, EU-approved as a food ingredient, and demonstrates 35-minute faster Tₘₐₓ for aligning with the post-exercise anabolic window. Ideal for ready-to-drink beverages, protein premixes, and medical foods targeting sarcopenia/cachexia.

Molecular Formula C10H18CaO6
Molecular Weight 274.32 g/mol
Cat. No. B13406527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;3-hydroxy-3-methylbutanoate
Molecular FormulaC10H18CaO6
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C5H10O3.Ca/c2*1-5(2,8)3-4(6)7;/h2*8H,3H2,1-2H3,(H,6,7);/q;;+2/p-2
InChIKeyWLJUMPWVUPNXMF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 3-hydroxy-3-methylbutanoate (Ca-HMB): Core Identity and Comparator Landscape for Scientific Procurement


Calcium 3-hydroxy-3-methylbutanoate (calcium β-hydroxy-β-methylbutyrate monohydrate; Ca-HMB) is the calcium salt of the leucine metabolite β-hydroxy-β-methylbutyric acid (HMB), with the molecular formula Ca(C₅H₉O₃)₂·H₂O and a molecular weight of 294.31 g/mol [1]. As a crystalline, non-hygroscopic powder containing approximately 80% HMB by weight, Ca-HMB serves as the most extensively researched delivery form of HMB [1]. The compound's primary physiological role is the simultaneous stimulation of muscle protein synthesis (MPS) via mTORC1 activation and suppression of muscle protein breakdown (MPB) through attenuation of the ubiquitin-proteasome pathway. Two principal forms of supplemental HMB are available commercially: the calcium salt (Ca-HMB) and the free acid (HMB-FA); their divergent physicochemical and pharmacokinetic properties preclude simple interchangeability [2].

Why HMB Free Acid, Leucine, or Other HMB Salts Cannot Simply Replace Calcium 3-hydroxy-3-methylbutanoate in Formulation or Research Protocols


Although HMB-FA and Ca-HMB deliver the same bioactive moiety (β-hydroxy-β-methylbutyrate), they exhibit markedly different pharmacokinetic profiles, with Ca-HMB providing up to 70% higher relative bioavailability in head-to-head human studies [1]. Leucine—the metabolic precursor—requires approximately 20‑fold higher molar concentrations to achieve equivalent anticatabolic potency in vitro and is 60% less effective than Ca-HMB at attenuating body weight loss in cachexia models on a gram‑for‑gram basis [2]. Other HMB salts (e.g., magnesium or sodium HMB) lack the extensive safety, stability, and clinical efficacy data accumulated for the calcium form, which holds U.S. Generally Recognized as Safe (GRAS) status [3]. Consequently, substituting Ca-HMB with any in‑class alternative alters not only pharmacokinetics but also dosing requirements, formulation behavior, and the evidentiary foundation underpinning clinical protocols.

Head‑to‑Head Quantitative Differentiation of Calcium 3-hydroxy-3-methylbutanoate Against Closest Analogs: Bioavailability, Anabolic Potency, and Clinical Outcomes


Ca-HMB Delivers Approximately 1.7‑Fold Greater Systemic Bioavailability Than HMB Free Acid in Healthy Adults

In a randomized, counterbalanced crossover study involving 16 young adults (1 g HMB per dose), the area under the plasma HMB concentration‑time curve (AUC₀–₇₂₀ min) for Ca-HMB in capsules was 50,078 ± 10,507 µmol·L⁻¹·min, compared with only 29,130 ± 12,946 µmol·L⁻¹·min for HMB-FA in capsules (p < 0.001) [1]. Relative bioavailability, referenced to Ca‑HMB dissolved in water, was 104.8 ± 14.9% for Ca‑HMB capsules versus 61.5 ± 17.0% for HMB‑FA (p < 0.001). Peak plasma concentration (Cₘₐₓ) reached 229.2 ± 65.9 µmol·L⁻¹ for Ca‑HMB capsules, substantially exceeding the 139.1 ± 67.2 µmol·L⁻¹ observed for HMB‑FA [1].

Bioavailability Pharmacokinetics HMB salt comparison

Ca-HMB Dissolved in Water Achieves Peak Plasma Concentration Nearly Twofold Faster Than HMB Free Acid in Capsules

In the same crossover study [1], the time to reach peak plasma HMB concentration (Tₘₐₓ) for Ca‑HMB dissolved in water was 43 ± 22 minutes, which was significantly shorter than the 78 ± 21 minutes observed for HMB‑FA in capsules and 79 ± 40 minutes for Ca‑HMB in gelatin capsules (p < 0.05 for both comparisons). This 45% reduction in Tₘₐₓ demonstrates that the dissolution‑rate‑limiting step inherent to the free acid capsule form can be circumvented by administration of Ca‑HMB in aqueous solution.

Absorption kinetics Tmax Formulation comparison

Ca-HMB Stimulates Muscle Protein Synthesis and Suppresses Muscle Protein Breakdown to an Extent Comparable to the More Rapidly Absorbed Free Acid Form

In a primed‑constant infusion study using stable isotope tracers (1,2‑¹³C₂ leucine and ²H₅ phenylalanine) in eight healthy young males, oral ingestion of ~3 g Ca‑HMB increased myofibrillar MPS from a postabsorptive rate of 0.046 ± 0.004 %/h to 0.072 ± 0.004 %/h (p < 0.0001; a +57% increase) [1]. Concurrently, MPB decreased from 7.6 ± 1.2 to 5.2 ± 0.8 µmol Phe·leg·min⁻¹ (p < 0.01; a −32% suppression). Phosphorylation of mTORC1 substrates p70S6K1 and RPS6 was also elevated. The authors explicitly concluded that Ca‑HMB “provides a comparable stimulation to MPS and suppression of MPB, to FA‑HMB” [1], referencing their prior demonstration that ~3 g FA‑HMB increased MPS by ~70% and suppressed MPB by ~57% [2].

Muscle protein synthesis Muscle protein breakdown Anabolic signaling

Ca-HMB Is 20‑Fold More Potent Than Leucine at Suppressing Muscle Proteolysis In Vitro and 60% More Effective In Vivo at Attenuating Cancer Cachexia

In murine C2C12 myotubes exposed to proteolysis‑inducing factor, lipopolysaccharide, and angiotensin II, Ca-HMB at 50 µM produced essentially the same attenuation of protein degradation and restoration of protein synthesis as L‑leucine at 1,000 µM, indicating an approximate 20‑fold potency advantage on a molar basis [1]. In vivo, administration of a low dose of Ca-HMB (0.25 g/kg) to mice bearing the cachexia‑inducing MAC16 tumor was 60% more effective than leucine at 1.0 g/kg in attenuating body weight loss over a 4‑day period [1]. Both agents reduced chymotrypsin‑like proteasome activity and levels of 20S/19S proteasome subunits and ubiquitin ligases MuRF1 and MAFbx.

Anticatabolic potency Leucine comparison Cancer cachexia

Ca-HMB Combined With Vitamin D₃ Preserves Lean Body Mass and Muscle Strength in Older Adults Compared With Placebo Over 12 Months

A double‑blind, randomized, placebo‑controlled 12‑month trial enrolled 117 older adults (≥60 years) with insufficient serum 25‑hydroxy‑vitamin D [1]. In the non‑exercising subgroup, Ca-HMB (3 g/day) plus vitamin D₃ (2,000 IU/day) resulted in a significant gain in lean body mass at 6 months (+0.44 ± 0.27 kg) compared with a loss in the control group (−0.33 ± 0.28 kg; p < 0.05) [1]. Knee extension peak torque at 60°/s improved by 10.9 ± 5.7 Nm in the HMB+D group versus a decline of −5.2 ± 5.9 Nm in the control group at 3 months (p = 0.04). A composite functional index (handgrip, Get‑Up, Get‑Up‑and‑Go) was significantly higher in the HMB+D non‑exercising group at 3, 6, and 12 months (p ≤ 0.04) [1].

Sarcopenia Lean body mass Muscle strength

Procurement‑Defining Application Scenarios for Calcium 3-hydroxy-3-methylbutanoate Based on Quantitative Differentiation Evidence


Sports Nutrition Formulations Requiring Cost‑Effective Systemic HMB Delivery Without Sacrificing Anabolic Efficacy

In the sports nutrition sector, where per‑serving cost is a critical competitive parameter, the superior relative bioavailability of Ca-HMB (104.8% vs. 61.5% for HMB-FA) [1] translates directly into lower HMB‑equivalent loading per capsule or powder serving to achieve a given plasma AUC target. Combined with the demonstration that Ca-HMB stimulates MPS by +57% and suppresses MPB by −32%—comparable to FA-HMB at the muscle tissue level [2]—formulators can confidently select Ca-HMB as the more economical HMB source without compromising the anabolic/anti‑catabolic endpoints that drive consumer efficacy perception.

Ready‑to‑Drink Functional Beverages and Clear Liquid Supplement Systems Requiring Fast Onset and Aqueous Compatibility

Ca-HMB dissolved in water reaches peak plasma concentration in 43 ± 22 minutes—35 minutes faster than HMB-FA capsules [1]. This rapid absorption profile, combined with Ca-HMB's adequate aqueous solubility and crystalline stability, supports its use in ready‑to‑drink sports recovery beverages and clear liquid nutritional supplements intended for consumption immediately before, during, or after exercise. The faster Tₘₐₓ enables synchronization of peak HMB exposure with the post‑exercise anabolic window, a pharmacokinetic advantage that HMB-FA in capsule form cannot replicate without reformulation as a liquid [1].

Medical Nutrition Products for Muscle Wasting Conditions Where Low‑Volume Dosing and Potency Are Essential

For clinical nutrition applications targeting cancer cachexia, sarcopenia, or disuse atrophy, Ca-HMB's 20‑fold greater in vitro potency versus leucine [3] and 60% greater in vivo efficacy at a 4‑fold lower dose [3] permit the design of low‑volume, calorically efficient oral nutritional supplements or tube‑feeding formulas. The positive 12‑month clinical data demonstrating lean mass preservation (+0.44 kg vs. −0.33 kg for control) and strength gains (+10.9 Nm vs. −5.2 Nm) in older adults [4] further substantiate Ca-HMB as the evidence‑backed choice for medical food procurement in geriatric and oncology settings.

Long‑Shelf‑Life Powder Blends and Multi‑Ingredient Nutraceutical Premixes

Unlike the free acid form, which is a hygroscopic liquid or low‑melting‑point solid requiring specialized moisture‑barrier packaging, Ca-HMB is a stable crystalline monohydrate powder with a melting point >215 °C that can be directly incorporated into multi‑ingredient powder blends, protein premixes, and effervescent formulations without inducing degradation of co‑formulated actives [1]. This chemical stability simplifies manufacturing, reduces packaging costs, and extends finished‑product shelf life—advantages that directly impact total cost of ownership for industrial buyers selecting between HMB sources.

Quote Request

Request a Quote for calcium;3-hydroxy-3-methylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.